N-[4-[(1R,3R,4R,5S)-3-amino-4-methoxy-5-methylcyclohexyl]pyridin-3-yl]-6-[2,6-difluoro-4-(4-hydroxyoxan-4-yl)phenyl]-5-fluoropyridine-2-carboxamide
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Overview
Description
The compound “US8987457, 117” is a ring-substituted N-pyridinyl amide, known for its role as a kinase inhibitor. This compound has shown significant potential in inhibiting various kinases, particularly those involved in cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “US8987457, 117” involves the reaction of amino pyridinyl compounds with substituted difluorophenyl fluoropicolinamide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
“US8987457, 117” has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying kinase inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and kinase activity.
Medicine: Explored as a potential therapeutic agent for treating various cancers and other diseases involving kinase dysregulation.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The compound exerts its effects by inhibiting specific kinases, which are enzymes that play a crucial role in cellular signaling and regulation. By binding to the active site of these kinases, “US8987457, 117” prevents their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Pim 1 Inhibitors: Compounds that inhibit the Pim 1 kinase, similar to “US8987457, 117”.
Pim 2 Inhibitors: Compounds targeting the Pim 2 kinase.
Pim 3 Inhibitors: Compounds that inhibit the Pim 3 kinase.
Uniqueness: “US8987457, 117” stands out due to its high specificity and potency in inhibiting multiple kinases, particularly those in the Pim family. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C30H33F3N4O4 |
---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
N-[4-[(1R,3R,4R,5S)-3-amino-4-methoxy-5-methylcyclohexyl]pyridin-3-yl]-6-[2,6-difluoro-4-(4-hydroxyoxan-4-yl)phenyl]-5-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C30H33F3N4O4/c1-16-11-17(12-23(34)28(16)40-2)19-5-8-35-15-25(19)37-29(38)24-4-3-20(31)27(36-24)26-21(32)13-18(14-22(26)33)30(39)6-9-41-10-7-30/h3-5,8,13-17,23,28,39H,6-7,9-12,34H2,1-2H3,(H,37,38)/t16-,17+,23+,28+/m0/s1 |
InChI Key |
KRXHIAQHNCEJEE-XCPDJCNPSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@H]([C@@H]1OC)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=C(C=C4F)C5(CCOCC5)O)F |
Canonical SMILES |
CC1CC(CC(C1OC)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=C(C=C4F)C5(CCOCC5)O)F |
Origin of Product |
United States |
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